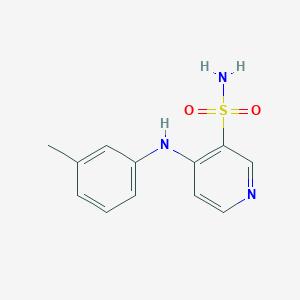

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

描述

Chemical Identity and Synthesis 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide (CAS: 72811-73-5) is a pyridine derivative with the molecular formula C₁₂H₁₃N₃O₂S and a molecular weight of 263.31 g/mol . Its synthesis involves a multi-step process starting from 4-hydroxy-3-pyridinesulfonic acid (CAS: 51498-37-4) through chlorination, ammonolysis, and condensation, achieving a total yield of 75% after optimization of purification steps . A detailed protocol () describes its preparation via nucleophilic substitution between 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine, yielding a product with 99.8% purity after recrystallization .

Structural and Physical Properties

The compound exhibits a density of 1.357 g/cm³ and a polar surface area (PSA) of 93.46 Ų, indicative of moderate solubility in polar solvents . Its ¹H NMR spectrum (d⁶-DMSO) confirms the presence of a methyl group (δ 2.30 ppm), aromatic protons (δ 7.00–8.68 ppm), and sulfonamide NH signals (δ 7.75–8.05 ppm) .

生物活性

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, also known as Torsemide Impurity B, is a chemical compound with significant biological activity. This article provides an in-depth analysis of its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₃O₂S

- Molecular Weight : 263.32 g/mol

- Appearance : White to off-white solid

- Melting Point : 162-164 °C

This compound is primarily used as an intermediate in the synthesis of Torasemide, a loop diuretic medication. Its structural characteristics contribute to its biological activity, particularly in inhibiting enzymes related to the renin-angiotensin system, which is crucial for cardiovascular health.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Cardiovascular Effects : The compound acts as an inhibitor of enzymes involved in the renin-angiotensin system, suggesting its potential use in treating hypertension and heart failure.

- Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, although further investigation is required to elucidate the mechanisms involved.

- Anticancer Potential : Similar compounds have shown promise in cancer treatment by inhibiting specific molecular pathways. For instance, pyridine-sulfonamide derivatives have been explored for their activity against various cancer cell lines .

The mechanism of action for this compound involves:

- Enzyme Inhibition : It inhibits key enzymes within the renin-angiotensin system, which regulates blood pressure and fluid balance.

- Cellular Interactions : The sulfonamide moiety can act as a hydrogen bond donor and receptor, enhancing its interaction with biological targets .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Comparison of Biological Activities of Related Compounds

Case Study Insights

A notable study explored the synthesis and biological evaluation of pyridine-sulfonamide derivatives, revealing their potential as proteasome inhibitors. These findings suggest that modifications to the pyridine-sulfonamide structure can enhance anticancer activity significantly .

In another study focusing on structure-activity relationships (SAR), compounds with similar moieties demonstrated varying degrees of inhibition against cancer cell lines, indicating that structural modifications could lead to more effective therapeutic agents .

科学研究应用

Drug Development

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide serves as an intermediate in the synthesis of Torasemide, a loop diuretic used for treating hypertension and heart failure. Its role in drug formulation is critical as it helps ensure the quality and efficacy of the final pharmaceutical product .

Quality Control Standards

Due to its relevance in drug manufacturing, this compound is utilized as a pharmaceutical secondary standard for quality control in laboratories. It provides a reliable reference for analytical methods such as HPLC, ensuring that active pharmaceutical ingredients meet regulatory standards .

Electrochemical Studies

Research has demonstrated that the electrochemical behavior of this compound can vary significantly based on electrode materials and pH conditions. Techniques such as cyclic voltammetry have been employed to study these variations, which can inform its behavior in biological systems and potential interactions with other compounds .

Chromatographic Techniques

The compound is frequently analyzed using chromatographic methods due to its distinct retention characteristics. It serves as a marker for impurities in Torasemide formulations, helping to maintain the integrity of pharmaceutical products .

Case Study 1: Quality Assurance in Pharmaceutical Production

In a recent study published in a pharmaceutical journal, researchers utilized this compound as a standard during the production of Torasemide. The study highlighted how consistent monitoring of this impurity helped maintain compliance with FDA regulations, ensuring patient safety through rigorous quality assurance processes.

Case Study 2: Electrochemical Behavior Analysis

Another study focused on the electrochemical properties of this compound across different pH levels and electrode materials. The findings revealed that changes in pH significantly affected the oxidation potential of the compound, suggesting potential applications in biosensor development for monitoring drug levels in patients.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide in academic research?

The synthesis of sulfonamide derivatives typically involves sulfonation and subsequent amidation. For this compound, a plausible route includes:

- Step 1 : Sulfonation of 3-aminopyridine using chlorosulfonic acid to form 3-pyridinesulfonyl chloride.

- Step 2 : Coupling with 3-methylaniline under basic conditions (e.g., pyridine or triethylamine) to introduce the aromatic amine moiety.

- Step 3 : Purification via recrystallization or column chromatography. While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for sulfonamide synthesis (e.g., coupling reactions in and sulfonyl chloride intermediates in ) provide methodological guidance .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective, with optimized parameters including:

- Precursor ion : m/z 264.1 → fragment ions m/z 168.0 and 183.1.

- Collision energy : 34–42 eV.

- Chromatographic conditions : C18 column with gradient elution (e.g., acetonitrile/water + 0.1% formic acid). This method achieved a detection limit of 0.2% in biological samples, as demonstrated in antibiotic residue studies .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Key techniques include:

- NMR : and NMR to confirm aromatic proton environments and sulfonamide linkage.

- IR spectroscopy : Peaks at ~3291 cm (N-H stretch) and ~1153 cm (S=O symmetric stretch).

- High-resolution MS : Molecular ion at m/z 263.31 (calculated for CHNOS). These methods align with structural validation approaches for sulfonamides in and .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the detection rates of this compound across environmental and biological samples?

Discrepancies (e.g., low detection rates of 0.2% in human studies ) may arise from matrix effects or degradation. Mitigation strategies include:

- Matrix-matched calibration : Spiking samples with deuterated internal standards.

- Stability testing : Evaluate degradation under light, temperature, and pH variations.

- Method validation : Cross-validate results using orthogonal techniques like HPLC-UV or capillary electrophoresis.

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound derivatives?

SAR studies require systematic modifications:

- Substituent variation : Synthesize analogs with halogen, methoxy, or nitro groups at the 3'-methylphenyl position.

- Biological assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Computational modeling : Use molecular docking to predict binding affinity to target enzymes (e.g., dihydropteroate synthase for sulfonamides). highlights similar approaches for benzenesulfonamide derivatives .

Q. What experimental approaches are recommended to assess the chemical stability of this compound under varying pH and temperature conditions?

Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : Treat with 3% HO at room temperature.

- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting point (reported as 1.357 g/cm density ). Monitor degradation products via LC-MS and quantify stability using kinetic models (e.g., Arrhenius equation).

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Chloro-3-pyridinesulfonamide (CAS: 33263-43-3)

- Structural Differences: The chlorine substituent at the 4-position distinguishes it from the target compound’s 4-(3-methylphenyl)amino group.

- Synthetic Role: Serves as a precursor in the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide via nucleophilic aromatic substitution .

- Applications: Acts as a building block for heterocyclic sulfonamide derivatives, particularly carbonic anhydrase inhibitors (e.g., isoforms CA I, II, IX, XII). The electron-withdrawing chlorine enhances reactivity toward nucleophiles but reduces bioavailability compared to the target compound’s aryl amino group .

| Property | This compound | 4-Chloro-3-pyridinesulfonamide |

|---|---|---|

| Molecular Weight | 263.31 g/mol | 192.62 g/mol |

| CAS Number | 72811-73-5 | 33263-43-3 |

| Key Functional Group | 3-Methylphenylamino | Chlorine |

| Bioactivity | Not explicitly reported | Carbonic anhydrase inhibition |

2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide (CAS: 1251591-79-3)

- Structural Differences: The methylphenylamino group is at the 2-position of the pyridine ring instead of the 4-position.

- Physicochemical Impact : Positional isomerism likely alters electronic distribution and steric effects, influencing binding affinity in biological targets.

- Purity and Availability : Available at 90% purity (vs. 95% for the target compound) .

4-Aminopyridine (CAS: 504-24-5)

- Structural Differences: Lacks the sulfonamide and aryl amino substituents, featuring only a primary amine at the 4-position.

- Applications : A potassium channel blocker used clinically to improve neuromuscular transmission. The absence of the sulfonamide group reduces its solubility and alters pharmacokinetics compared to the target compound .

属性

IUPAC Name |

4-(3-methylanilino)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-3-2-4-10(7-9)15-11-5-6-14-8-12(11)18(13,16)17/h2-8H,1H3,(H,14,15)(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPCUGWAKUIOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223135 | |

| Record name | BM-960102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72811-73-5 | |

| Record name | BM 960102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72811-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BM-960102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072811735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BM-960102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((3-METHYLPHENYL)AMINO)-3-PYRIDINESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GN70NEN27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。